![molecular formula C7H9N3O B580599 N-(5-methylpyridazin-3-yl)acetamide CAS No. 1314406-52-4](/img/structure/B580599.png)
N-(5-methylpyridazin-3-yl)acetamide
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Overview
Description
“N-(5-methylpyridazin-3-yl)acetamide” is an organic compound with the molecular formula C7H9N3O. It is a derivative of acetamide, which is the simplest amide of acetic acid . Acetamide derivatives have been reported to act as antimicrobial agents .
Synthesis Analysis
The synthesis of acetamide derivatives, including “N-(5-methylpyridazin-3-yl)acetamide”, often involves the use of α-chloroacetamides as useful building blocks for the synthesis of complex heterocyclic compounds . The molecular structures of the new compounds are determined using the FT-IR and 1 H-NMR techniques .Molecular Structure Analysis
The molecular structure of “N-(5-methylpyridazin-3-yl)acetamide” is determined using techniques such as FT-IR and 1 H-NMR . These techniques provide information about the functional groups present in the molecule and their arrangement.Scientific Research Applications
Synthesis of Novel Compounds
“N-(5-methylpyridazin-3-yl)acetamide” is used in the synthesis of novel compounds bearing imidazo[2,1-b]thiazole scaffolds . These compounds are designed and synthesized based on the optimization of the virtual screening hit compound N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide .
Cytotoxicity Testing
The synthesized compounds are tested for their cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231 . This helps in understanding the potential of these compounds in cancer treatment.
Inhibitor Screening
The compounds are also screened for their inhibitory activity. For instance, the compound 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide, with slightly higher inhibition on VEGFR2 than the hit compound, was found to be a potential inhibitor against MDA-MB-231 .
Drug Development
The results from the cytotoxicity testing and inhibitor screening can guide the development of new drugs. For example, the aforementioned compound showed more selectivity against MDA-MB-231 than HepG2 cell line , indicating its potential as a targeted drug for specific types of cancer.
Pharmacological Studies
Compounds bearing imidazo[2,1-b]thiazole scaffolds, which “N-(5-methylpyridazin-3-yl)acetamide” is used to synthesize, have been studied for their broad spectrum of pharmacological activities . These include antifungal, antibacterial, anti-inflammatory, and antihypertensive properties .
CFTR Potentiators
The imidazo[2,1-b]thiazole scaffold compounds are also used as cystic fibrosis transmembrane conductance regulator (CFTR)-selective potentiators . This suggests potential applications in the treatment of cystic fibrosis.
Future Directions
Mechanism of Action
Target of Action
N-(5-methylpyridazin-3-yl)acetamide is a chemical compound that is being widely researched due to its potential applications in various fields of science and industry. .
Mode of Action
The mode of action of N-(5-methylpyridazin-3-yl)acetamide is currently under investigation. As a derivative of pyrrolopyrazine, it may exhibit a range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . .
Biochemical Pathways
Pyrrolopyrazine derivatives, to which this compound belongs, have been found to impact a variety of biological activities, suggesting that they may interact with multiple pathways .
Result of Action
The molecular and cellular effects of N-(5-methylpyridazin-3-yl)acetamide’s action are currently under investigation. Given its potential range of biological activities, it may induce a variety of cellular responses .
properties
IUPAC Name |
N-(5-methylpyridazin-3-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-5-3-7(9-6(2)11)10-8-4-5/h3-4H,1-2H3,(H,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POVHAQRJWOWXJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50857086 |
Source
|
Record name | N-(5-Methylpyridazin-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50857086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methylpyridazin-3-yl)acetamide | |
CAS RN |
1314406-52-4 |
Source
|
Record name | N-(5-Methylpyridazin-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50857086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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